N-(4-isopropoxyphenyl)nicotinamide
Description
N-(4-isopropoxyphenyl)nicotinamide is a nicotinamide derivative featuring a 4-isopropoxyphenyl substituent attached to the pyridine-3-carboxamide core. While its exact biological applications are still under investigation, structural analogs of this compound have demonstrated roles as pharmaceutical intermediates or research chemicals . The compound’s molecular formula is C₁₅H₁₆N₂O₂ (MW: 256.30 g/mol).
Properties
IUPAC Name |
N-(4-propan-2-yloxyphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2/c1-11(2)19-14-7-5-13(6-8-14)17-15(18)12-4-3-9-16-10-12/h3-11H,1-2H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKSWWCGRVWETTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=C(C=C1)NC(=O)C2=CN=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Physicochemical Properties
The table below compares N-(4-isopropoxyphenyl)nicotinamide with four structurally related nicotinamide derivatives:
Key Observations:
Substituent Effects: The isopropoxy group in the target compound enhances steric bulk compared to methoxy () or ethoxy () groups, likely improving metabolic stability by hindering enzymatic degradation .
Molecular Weight and Lipophilicity: Larger substituents (e.g., phenoxyphenyl in ) increase molecular weight and lipophilicity, which may enhance blood-brain barrier penetration but reduce renal clearance .
Analytical Methodologies for Differentiation
A validated UPLC-MS/MS method () enables simultaneous quantification of structurally similar nicotinamides. Key parameters include:
- Linear range : 0.075–0.600 μg/mL (r² > 0.996).
- Recovery : 84.6–108.6% with RSD ≤ 8.7%.
- LOD : 0.075 μg/mL for most analogs.
This method distinguishes compounds based on retention times and mass fragmentation patterns, critical for quality control in pharmaceutical development .
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